molecular formula C11H12N2O2 B8727629 2-(4-Oxazol-4-yl-phenoxy)-ethylamine CAS No. 416859-73-9

2-(4-Oxazol-4-yl-phenoxy)-ethylamine

Cat. No. B8727629
M. Wt: 204.22 g/mol
InChI Key: YKKTVVVZWNXYGC-UHFFFAOYSA-N
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Patent
US06689800B2

Procedure details

A stirred mixture of 234.0 g (0.692 mol) of [2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester l-3, 295.1 ml (3.097 mol) of 1,4-cyclohexadiene, and 93.60 g of 10% Pd/C (50% water wet) in 5.6 l of methanol was stirred at room temperature for about twenty-two hours. The mixture was filtered through a pad of diatomaceous earth (13×3 cm), and the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine. The filtrate was evaporated in vacuo, and to the residual solid was added 250 ml of toluene. The mixture was stirred at room temperature for about thirty minutes, 2.5 l of hexanes was then added over a period of about five to ten minutes, and the resulting slurry was then stirred for about one hour. The mixture was filtered, and the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml), and the solid was dried under vacuum at about 50° C. for about eighteen hours. The title compound (115 g, 81.5% yield) was obtained as a white powder.
Name
[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
295.1 mL
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Name
Quantity
93.6 g
Type
catalyst
Reaction Step One
Yield
81.5%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[N:21]=[CH:22][O:23][CH:24]=2)=[CH:16][CH:15]=1)C1C=CC=CC=1.C1CC=CCC=1>CO.[Pd]>[O:23]1[CH:24]=[C:20]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH2:12][CH2:11][NH2:10])=[CH:15][CH:16]=2)[N:21]=[CH:22]1

Inputs

Step One
Name
[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester
Quantity
234 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C=1N=COC1)=O
Name
Quantity
295.1 mL
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
5.6 L
Type
solvent
Smiles
CO
Name
Quantity
93.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about twenty-two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth (13×3 cm)
WASH
Type
WASH
Details
the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
to the residual solid was added 250 ml of toluene
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for about thirty minutes
ADDITION
Type
ADDITION
Details
2.5 l of hexanes was then added over a period of about five to ten minutes
STIRRING
Type
STIRRING
Details
the resulting slurry was then stirred for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum at about 50° C. for about eighteen hours

Outcomes

Product
Name
Type
product
Smiles
O1C=NC(=C1)C1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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